

T-1095A: A Comparative Analysis of Efficacy with Leading SGLT2 Inhibitors

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Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of **T-1095A**, an active metabolite of the sodium-glucose cotransporter (SGLT) inhibitor T-1095, with established SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin. The data presented is collated from various preclinical studies to offer a comparative overview for research and drug development purposes.

Mechanism of Action: SGLT Inhibition

Sodium-glucose cotransporters, primarily SGLT1 and SGLT2, are responsible for glucose reabsorption in the kidneys. SGLT2, located in the S1 segment of the proximal tubule, accounts for approximately 90% of this reabsorption. Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This insulin-independent mechanism makes SGLT2 inhibitors a valuable therapeutic class for managing type 2 diabetes.

Caption: Mechanism of SGLT2 Inhibition.

Comparative Efficacy Data

The following tables summarize the available preclinical data for **T-1095A** and other leading SGLT2 inhibitors. It is crucial to note that these values are derived from different studies and experimental conditions, which may influence the results. Direct head-to-head comparative studies are limited.

Table 1: In Vitro SGLT Inhibitory Activity (IC50, nM)

Compound	SGLT1	SGLT2	Selectivity (SGLT1/SGLT2)
T-1095A	-	-	-
Canagliflozin	~660	~4.2	~155
Dapagliflozin	~1400	~1.1	~1200
Empagliflozin	~8300	~3.1	~2700

Note: Specific IC50 values for **T-1095A** were not available in the reviewed literature.

Canagliflozin shows relatively lower selectivity compared to dapagliflozin and empagliflozin.[\[1\]](#) [\[2\]](#)

Table 2: Preclinical Efficacy in Diabetic Animal Models

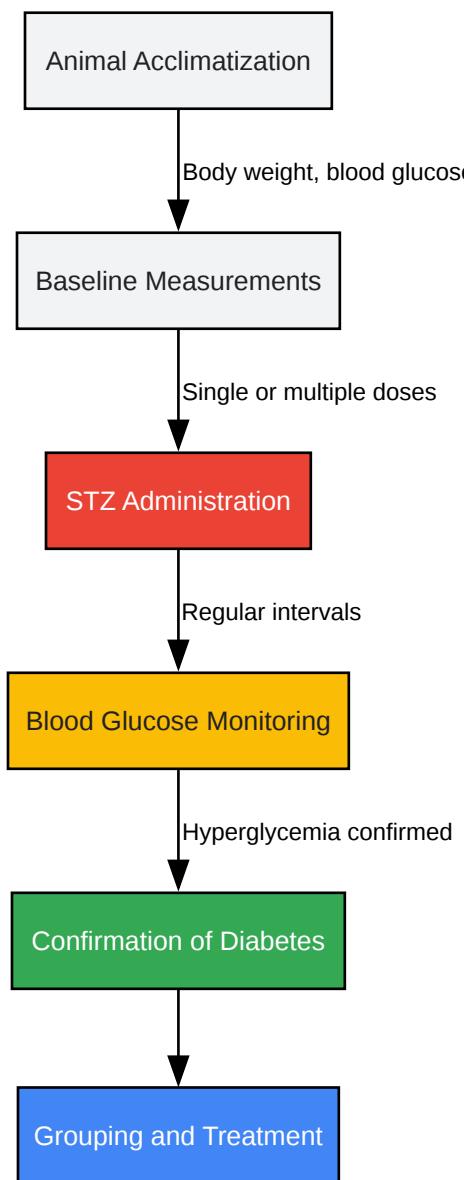
Compound	Animal Model	Dose	Key Findings
T-1095	Streptozotocin (STZ)-induced diabetic rats	30-100 mg/kg (single oral dose)	Markedly lowered blood glucose levels with a concomitant increase in urinary glucose excretion. [3]
STZ-induced diabetic rats	0.03% and 0.1% in diet (4 weeks)		Improved hyperglycemia and dose-dependently decreased HbA1c. [4] [5]
db/db mice	0.03% and 0.1% in diet (12 weeks)		Decreased blood glucose and HbA1c levels. [6]
Canagliflozin	-	-	-
Dapagliflozin	Zucker diabetic fatty rats	1 mg/kg (single oral dose)	Reduced fasting plasma glucose from approximately 20 mM to 5.5 mM.
Empagliflozin	-	-	-

Note: The data for T-1095 represents the prodrug of **T-1095A**. Direct comparative in vivo studies with other SGLT2 inhibitors under identical conditions are not readily available.

Experimental Protocols

Induction of Diabetes in Rodent Models

A common method for inducing type 1 diabetes in preclinical research is through the administration of streptozotocin (STZ).



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Caption: Workflow for STZ-induced diabetes model.

Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats[7][8][9][10]

- Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
- Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week.

- Induction: A freshly prepared solution of STZ in cold citrate buffer (pH 4.5) is injected intraperitoneally (i.p.) or intravenously (i.v.). A typical single high dose is 50-65 mg/kg.
- Confirmation of Diabetes: Blood glucose levels are monitored periodically. Diabetes is typically confirmed when fasting blood glucose levels are consistently elevated (e.g., >250 mg/dL) for a specified period after STZ administration.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance.

Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
- Baseline Blood Sample: A baseline blood sample is collected (time 0).
- Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
- Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
- Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Measurement of Urinary Glucose Excretion

This assay quantifies the amount of glucose excreted in the urine, a direct measure of SGLT inhibitor efficacy.

Protocol: 24-Hour Urinary Glucose Excretion in Rodents[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Metabolic Cages: Animals are housed individually in metabolic cages that are designed to separate urine and feces.

- Acclimatization: A period of acclimatization to the metabolic cages is necessary.
- Urine Collection: Urine is collected over a 24-hour period.
- Volume Measurement: The total volume of urine collected is measured.
- Glucose Concentration: The glucose concentration in the urine is determined using a suitable assay (e.g., a glucose oxidase-based assay).
- Calculation: Total urinary glucose excretion is calculated by multiplying the urine volume by the glucose concentration.

Conclusion

The available preclinical data indicates that T-1095, the prodrug of **T-1095A**, demonstrates significant glucose-lowering effects in diabetic animal models, consistent with the mechanism of SGLT inhibition. However, a direct, quantitative comparison of the in vivo efficacy of **T-1095A** with canagliflozin, dapagliflozin, and empagliflozin is challenging due to the lack of head-to-head studies. Based on in vitro data, dapagliflozin and empagliflozin exhibit higher selectivity for SGLT2 over SGLT1 compared to canagliflozin.^{[1][2]} Further research involving direct comparative studies under standardized experimental conditions is necessary to definitively establish the relative efficacy and therapeutic potential of **T-1095A** in the landscape of SGLT2 inhibitors.

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- To cite this document: BenchChem. [T-1095A: A Comparative Analysis of Efficacy with Leading SGLT2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681200#comparing-t-1095a-efficacy-with-other-sglt2-inhibitors>]

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